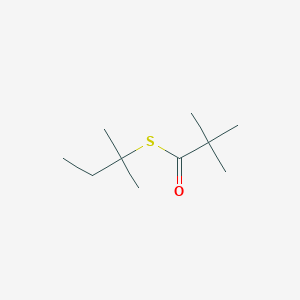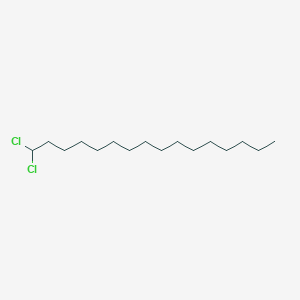
1,1-Dichlorohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichlorohexadecane is an organic compound with the molecular formula C16H32Cl2 and a molecular weight of 295.331 g/mol It is a chlorinated hydrocarbon, specifically a dichloroalkane, characterized by the presence of two chlorine atoms attached to the first carbon of a hexadecane chain
Preparation Methods
The synthesis of 1,1-Dichlorohexadecane typically involves the chlorination of hexadecane. This can be achieved through the reaction of hexadecane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound .
Industrial production methods for this compound may involve large-scale chlorination processes, where hexadecane is exposed to chlorine gas in a continuous flow reactor. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
1,1-Dichlorohexadecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to hexadecane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, this compound can undergo oxidation under specific conditions to form corresponding chlorinated alcohols or acids.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dichlorohexadecane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-Dichlorohexadecane involves its interaction with molecular targets through its chlorinated functional groups. The chlorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different properties. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1,1-Dichlorohexadecane can be compared with other similar compounds, such as:
1,2-Dichlorohexadecane: Differing in the position of chlorine atoms, which affects its reactivity and applications.
1,1-Dichlorooctadecane: Similar structure but with a longer carbon chain, leading to different physical and chemical properties.
1,1-Dichlorododecane:
The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior and makes it suitable for particular applications in research and industry .
Properties
CAS No. |
63415-61-2 |
|---|---|
Molecular Formula |
C16H32Cl2 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
1,1-dichlorohexadecane |
InChI |
InChI=1S/C16H32Cl2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h16H,2-15H2,1H3 |
InChI Key |
HLYSUDKSAQOMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
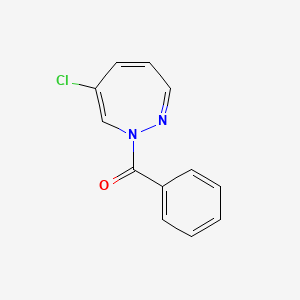
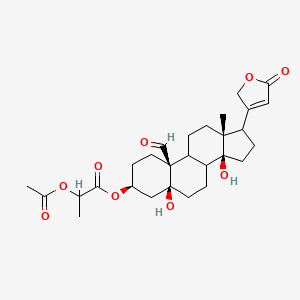
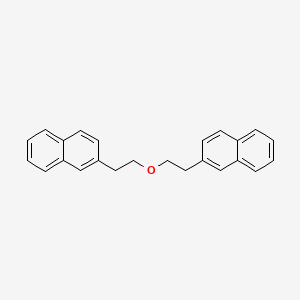
![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine](/img/structure/B14505723.png)
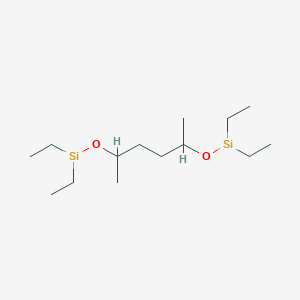
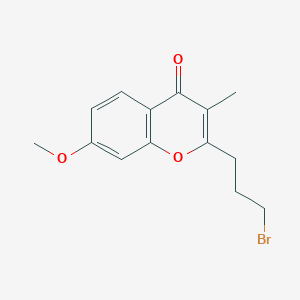
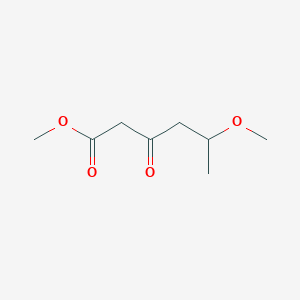
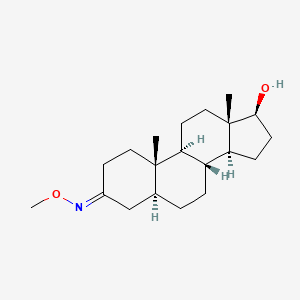
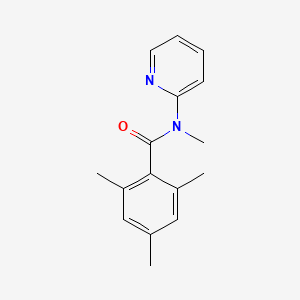
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
